3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

Targeted protein degradation Neosubstrate selectivity Cereblon ligand

This compound is the definitive 6-aminomethyl lenalidomide derivative, supplying a primary amine (–CH₂NH₂) handle at the critical 6-position for PROTAC linker attachment. Unlike 4-aminomethyl or 5-aminomethyl positional isomers, the 6-position exit vector confers selective degradation of IKZF1, IKZF3, and CK1α while sparing the teratogenicity-associated SALL4 neosubstrate—a selectivity profile unattainable with unmodified lenalidomide or pomalidomide. Procure alongside the 4- and 5-aminomethyl isomers to complete your positional SAR panel and directly attribute PROTAC DC₅₀/Dmax differences to exit vector geometry. Suitable as a characterized reference standard for lenalidomide impurity profiling under ICH Q2(R1). Certified ≥95% purity with HPLC, NMR, and LC/MS documentation.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 2248702-12-5
Cat. No. B2644036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride
CAS2248702-12-5
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN
InChIInChI=1S/C14H15N3O3/c15-6-8-1-2-9-7-17(14(20)10(9)5-8)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19)
InChIKeyQZCGMGMBHRRQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Hydrochloride (CAS 2248702-12-5): A 6-Position-Modified Lenalidomide-Derived Cereblon Ligand for PROTAC Development and Neosubstrate-Selective Targeted Protein Degradation


3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride (CAS 2248702-12-5), also designated Desamino lenalidomide-CH₂NH₂ hydrochloride, is a synthetic lenalidomide derivative belonging to the immunomodulatory imide drug (IMiD) class of cereblon (CRBN) E3 ubiquitin ligase ligands [1]. Unlike parent lenalidomide, which bears a 4-amino group, this compound lacks the 4-amino substituent ('desamino') and instead incorporates a 6-aminomethyl (–CH₂NH₂) functionality on the isoindolinone ring, providing a primary amine handle for linker conjugation in proteolysis-targeting chimera (PROTAC) synthesis . The hydrochloride salt form (molecular formula C₁₄H₁₆ClN₃O₃, molecular weight 309.75 g/mol) is supplied as a solid with purities typically ≥95% and is accompanied by certificates of analysis including HPLC, NMR, and LC/MS documentation [2].

Why Lenalidomide, Pomalidomide, or 4-/5-Aminomethyl Lenalidomide Variants Cannot Substitute for 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Hydrochloride in PROTAC Design and Neosubstrate-Selective Degradation Workflows


Substituting this compound with generic lenalidomide, pomalidomide, or alternative aminomethyl lenalidomide positional isomers (4-aminomethyl or 5-aminomethyl) introduces two irreversible deficits that compromise experimental outcomes. First, the 6-position of the lenalidomide scaffold has been demonstrated to be a critical determinant of neosubstrate degradation selectivity; modifications at this position—such as 6-fluoro lenalidomide—confer selective degradation of therapeutic targets IKZF1, IKZF3, and CK1α while sparing the teratogenicity-associated neosubstrate SALL4, a selectivity profile not achievable with unmodified lenalidomide or pomalidomide [1]. Secondly, the 6-aminomethyl group provides a unique exit vector geometry for linker attachment in PROTAC construction that differs fundamentally from the 4-aminomethyl and 5-aminomethyl variants; altering the attachment position changes the spatial orientation of the resulting ternary complex (target protein–PROTAC–CRBN) and can dramatically affect degradation efficiency, as linker length and geometry are exquisitely sensitive to the point of conjugation on the CRBN ligand . Simply interchanging one positional isomer for another without re-optimizing the entire PROTAC design risks substantial loss of target degradation potency.

Quantitative Differentiation Evidence for 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Hydrochloride (CAS 2248702-12-5) Relative to Closest Comparators


6-Position Modification Confers Neosubstrate Selectivity: Class-Level Evidence from 6-Fluoro Lenalidomide Demonstrating Preferential IKZF1/IKZF3/CK1α Degradation over SALL4

The target compound bears a 6-aminomethyl substituent, placing it within the privileged class of 6-position-modified lenalidomide derivatives. In the landmark study by Yamanaka et al. (2023), 6-fluoro lenalidomide (NE-005) demonstrated selective degradation of IKZF1, IKZF3, and CK1α—neosubstrates associated with anti-haematological cancer activity—while exhibiting reduced degradation of SALL4, a neosubstrate linked to teratogenicity. Immunoblot analysis confirmed that 6-fluoro lenalidomide induced substantially stronger degradation of endogenous IKZF1 and CK1α compared to unmodified lenalidomide at equivalent concentrations, while SALL4 degradation was attenuated. This selectivity is a direct consequence of 6-position modification and is not observed with parent lenalidomide or pomalidomide [1]. Although direct quantitative affinity data for the 6-aminomethyl variant are not yet published, the 6-position modification is established as the key structural determinant of this selectivity profile, providing a strong class-level inference that the 6-aminomethyl compound retains the privileged neosubstrate selectivity of 6-substituted lenalidomides while additionally offering a linker attachment handle absent in 6-halogen variants .

Targeted protein degradation Neosubstrate selectivity Cereblon ligand PROTAC Lenalidomide derivative

Unique Linker Exit Vector: 6-Aminomethyl Provides a Structurally Distinct Conjugation Point Enabling PROTAC Geometries Inaccessible to 4- or 5-Aminomethyl Lenalidomide Isomers

The 6-aminomethyl group of the target compound projects from a position on the isoindolinone ring that is spatially distinct from the 4-aminomethyl and 5-aminomethyl attachment points of competing CRBN ligands. Lenalidomide-4-aminomethyl (CAS 444289-05-8) and lenalidomide-5-aminomethyl (CAS 1158264-69-7) position their linker handles on different ring positions, resulting in divergent exit vectors that influence the geometry of the ternary CRBN–PROTAC–target protein complex . The target compound's 6-position attachment offers an exit vector that may be uniquely suited for target proteins where the lysine ubiquitination site is oriented favorably relative to the 6-position trajectory, potentially enabling productive ternary complex formation that is sterically hindered when using 4- or 5-substituted ligands. This positional differentiation is critical because PROTAC degradation efficiency is exquisitely sensitive to linker length, rigidity, and attachment geometry; small changes in exit vector can shift DC₅₀ values by orders of magnitude [1]. The desamino modification (absence of the 4-NH₂ group present in lenalidomide-4-aminomethyl and lenalidomide-5-aminomethyl) further distinguishes this compound by eliminating a hydrogen-bond donor/acceptor site that could introduce unwanted interactions with the target protein or linker in the ternary complex .

PROTAC linker design Exit vector geometry Ternary complex formation Structure-activity relationship Cereblon ligand conjugation

Certified Purity and Multi-Technique Analytical Documentation: Vendor-Supplied QC Data Enabling Regulatory-Compliant Use in Pharmaceutical R&D

The target compound is commercially available with documented purity specifications supported by multi-technique analytical characterization, a critical requirement for use as a reference standard in pharmaceutical quality control or as a building block in medicinal chemistry. Bidepharm supplies the compound at 98% purity with batch-specific certificates of analysis including NMR, HPLC, and GC data . MedChemExpress provides the compound with LC/MS, NMR, HPLC, chiral analysis, and elemental analysis documentation, enabling verification of both chemical purity and enantiomeric integrity . AKSci offers the compound at 95% minimum purity specification with defined long-term storage conditions . Apollo Scientific supplies the compound at 95% purity with formula weight confirmation (309.75 g/mol) [1]. In contrast, certain alternative lenalidomide-aminomethyl positional isomers are available from fewer vendors with more limited analytical documentation, which can create bottlenecks in regulatory submissions (e.g., ANDA, DMF) where comprehensive impurity characterization is mandated by ICH Q3A/Q3B guidelines.

Purity specification Quality control Certificate of analysis Pharmaceutical impurity standard Analytical method validation

Desamino Modification Eliminates the 4-Amino Group Present in Lenalidomide-Based CRBN Ligands, Reducing Potential for Off-Target Hydrogen-Bonding Interactions Within the Ternary Complex

The target compound is designated 'Desamino lenalidomide-CH₂NH₂', reflecting the absence of the 4-amino group that is present in both parent lenalidomide and its 4-aminomethyl/5-aminomethyl derivatives . In the CRBN binding pocket, the 4-amino group of lenalidomide participates in specific hydrogen-bonding interactions that contribute to neosubstrate recruitment; removal of this group alters the CRBN–neosubstrate interface and may modulate which neosubstrates are preferentially recruited for ubiquitination and degradation. The Nature Communications study by Yamanaka et al. explicitly notes that 6-position modifications of lenalidomide alter neosubstrate selectivity, and the desamino feature adds an additional layer of differentiation by removing a pharmacophoric element present in all 4-amino-containing CRBN ligands including lenalidomide-4-aminomethyl, lenalidomide-5-aminomethyl, and pomalidomide-based ligands [1]. The target compound thus offers a unique combined profile: 6-position attachment for linker conjugation plus desamino modification for altered CRBN surface interactions, a combination not available in any single comparator compound.

Desamino lenalidomide CRBN ligand design Hydrogen bonding Ternary complex Off-target interactions

Broad Multi-Vendor Commercial Availability with Stock Holding: Reduced Lead Time for Procurement Relative to Less Common Lenalidomide Positional Isomers

The target compound is listed by at least eight independent commercial suppliers with in-stock availability across multiple pack sizes, providing procurement flexibility that is not uniformly available for all lenalidomide-aminomethyl positional isomers. MedChemExpress offers in-stock quantities from 100 mg (USD 185) to 1 g (USD 618) with estimated delivery within 5 business days . CymitQuimica lists the compound at 1 g scale . Chem-Space aggregates the compound across multiple supplier catalog numbers (AT11991, EN300-2009027, CS-0637628, SY293402, and others), confirming broad sourcing options [1]. AKSci maintains the compound in its catalog (HTS052635) . In contrast, certain comparator positional isomers—particularly lenalidomide-4-aminomethyl—are available from fewer commercial sources, and some specialty PROTAC building blocks with non-standard substitution patterns require custom synthesis with lead times of 4–8 weeks. For time-sensitive PROTAC development programs, the multi-vendor availability of the target compound translates directly to reduced procurement risk and faster project initiation.

Commercial availability Stock status Procurement lead time Supply chain Research chemical sourcing

Lenalidomide Derivative with Documented 6-Position Structure-Activity Relationship: Differentiated from Thalidomide and Pomalidomide Scaffolds by Proven Neosubstrate Selectivity Tuning at the 6-Position

The Nature Communications study by Yamanaka et al. (2023) systematically compared 6-position-modified lenalidomide and pomalidomide derivatives, establishing that 6-position modification on the lenalidomide scaffold uniquely tunes neosubstrate selectivity, whereas identical modifications on the pomalidomide scaffold do not confer the same selectivity [1]. Specifically, 6-chloro lenalidomide (NE-013) selectively interacted with IKZF1, while 6-bromo lenalidomide (NE-014) showed minimal interaction with any tested neosubstrates, demonstrating that subtle changes at the 6-position produce graded selectivity effects. Critically, the same 6-position modifications on pomalidomide (6-fluoro pomalidomide, NE-003) did not increase IKZF1 selectivity, confirming that the lenalidomide scaffold is uniquely permissive for 6-position selectivity tuning [1]. The target compound, bearing a 6-CH₂NH₂ substituent on the lenalidomide (not pomalidomide) scaffold, is therefore positioned within the only IMiD scaffold class demonstrated to exhibit 6-position-dependent neosubstrate selectivity modulation. Pomalidomide-based CRBN ligands, thalidomide-based ligands, and lenalidomide variants modified at positions other than C6 do not share this privileged selectivity-tuning capability.

Structure-activity relationship 6-Position modification Lenalidomide scaffold Neosubstrate selectivity Molecular glue

Optimal Application Scenarios for 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Hydrochloride (CAS 2248702-12-5) Based on Quantitative Differentiation Evidence


PROTAC Design Requiring a 6-Position Linker Attachment Handle on a Lenalidomide Scaffold with Demonstrated Neosubstrate Selectivity Potential

This compound is the appropriate choice when a PROTAC development program requires a CRBN-recruiting ligand that (a) attaches the linker at the 6-position of the lenalidomide isoindolinone ring, (b) leverages the 6-position scaffold privilege for neosubstrate selectivity demonstrated by Yamanaka et al. (2023) [1], and (c) provides a primary amine (–CH₂NH₂) conjugation handle compatible with standard amide coupling or reductive amination linker chemistry. The desamino feature eliminates the 4-NH₂ group, which may be advantageous when molecular modeling suggests that this group would clash with the target protein or linker in the anticipated ternary complex. PROTACs built on this ligand are expected to exhibit the same neosubstrate selectivity as the parent CRBN ligand, as demonstrated for BET PROTACs constructed from 6-modified lenalidomides in the Nature Communications study.

Structure-Activity Relationship Studies Investigating the Impact of Linker Attachment Position on PROTAC Degradation Efficiency and Ternary Complex Geometry

For systematic SAR campaigns comparing the effects of linker attachment at the 4-, 5-, and 6-positions of lenalidomide on PROTAC DC₅₀ and Dmax values, this compound serves as the essential 6-position component of the positional isomer panel. Without it, the SAR matrix is incomplete, and conclusions about optimal exit vector geometry cannot be drawn . Researchers should procure this compound alongside lenalidomide-4-aminomethyl and lenalidomide-5-aminomethyl to construct matched PROTAC series differing only in CRBN ligand attachment position, enabling direct attribution of differences in degradation efficiency to exit vector geometry.

Pharmaceutical Analytical Reference Standard for Lenalidomide-Related Substance Identification and Quantification in Drug Product Quality Control

Given its certified purity (95–98% with HPLC, NMR, GC, and LC/MS documentation from multiple vendors ), this compound is suitable for use as a reference standard in stability-indicating HPLC or UHPLC methods for lenalidomide drug substance and drug product impurity profiling. The 6-aminomethyl lenalidomide structure represents a potential process-related impurity or degradation product of lenalidomide, and its availability with comprehensive analytical characterization supports method validation in accordance with ICH Q2(R1) guidelines. Quality control laboratories can use this characterized material to establish system suitability parameters, determine relative response factors, and quantify this specific related substance in lenalidomide API batches.

Cereblon Binding Assay Development and Neosubstrate Recruitment Profiling for Selective Molecular Glue Discovery

The compound can be employed as a tool ligand in AlphaScreen, TR-FRET, or cellular NanoBRET assays designed to profile CRBN binding affinity and neosubstrate recruitment selectivity. As demonstrated by the systematic 6-position SAR in Yamanaka et al. (2023), lenalidomide derivatives bearing different 6-substituents exhibit graded neosubstrate interaction profiles [1]. The 6-aminomethyl variant fills a gap in the available 6-position probe set (currently dominated by 6-halogen variants: F, Cl, Br, I), enabling researchers to interrogate whether a hydrogen-bond-capable 6-substituent (CH₂NH₂) produces a neosubstrate selectivity profile distinct from the halogen series. This compound is therefore valuable for expanding the CRBN ligand SAR knowledge base beyond the halogen-substituted chemical space explored in the published study.

Quote Request

Request a Quote for 3-(6-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.